molecular formula C19H21FN2O4S B2472437 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 682762-91-0

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B2472437
CAS RN: 682762-91-0
M. Wt: 392.45
InChI Key: NMIIIZVEJUHUEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between tryptamine and other molecules . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The title compound was obtained in high yield in the reaction between tryptamine and naproxen . A one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the synthesis of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .

Scientific Research Applications

Energetic Materials and Explosives

Interestingly, this compound’s structure contains both indole and sulfonamide moieties. While not directly related to its biological applications, these features could be relevant in energetic materials:

Anti-Inflammatory and Analgesic Activities

Indole derivatives have been studied for their anti-inflammatory and analgesic effects. Although our compound’s specific activity remains to be elucidated, it could contribute to these therapeutic areas .

Antimicrobial Potential

Indole-based compounds often exhibit antimicrobial properties. While more research is needed, our compound may have applications in combating microbial infections:

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Although our compound is not IAA, its indole moiety suggests possible interactions with plant systems:

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. The structural information reported for similar compounds provides a basis for the design of potent and brain accessible drugs for neurodegenerative diseases such as Alzheimer’s disease, in which upregulation of Wnt signalling may be beneficial .

properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-12-15(16-10-13(20)4-6-17(16)22-12)8-9-21-27(23,24)19-11-14(25-2)5-7-18(19)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIIIZVEJUHUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

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